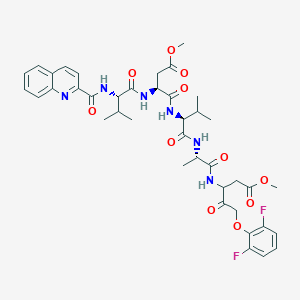

Trp-601

Description

Properties

CAS No. |

1094569-02-4 |

|---|---|

Molecular Formula |

C40H48F2N6O11 |

Molecular Weight |

826.8 g/mol |

IUPAC Name |

methyl 5-(2,6-difluorophenoxy)-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |

InChI |

InChI=1S/C40H48F2N6O11/c1-20(2)33(39(55)43-22(5)36(52)45-28(17-31(50)57-6)30(49)19-59-35-24(41)12-10-13-25(35)42)48-38(54)29(18-32(51)58-7)46-40(56)34(21(3)4)47-37(53)27-16-15-23-11-8-9-14-26(23)44-27/h8-16,20-22,28-29,33-34H,17-19H2,1-7H3,(H,43,55)(H,45,52)(H,46,56)(H,47,53)(H,48,54)/t22-,28?,29-,33-,34-/m0/s1 |

InChI Key |

UKOOXNFTVLKWED-HRNCDAKQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

VXVAX |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ORPHA 133563 ORPHA-133563 ORPHA133563 quinolin-2-carbonyl-VD(OMe)VAD(OMe)-CH2-O(2,6F2)Ph TRP 601 TRP-601 TRP601 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Trp-601: A Caspase-2 Inhibitor with Neuroprotective Potential

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Trp-601, a novel irreversible caspase inhibitor. Primarily targeting caspase-2, this compound demonstrates significant potential in the modulation of apoptotic pathways implicated in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and therapeutic promise.

Executive Summary

This compound is a potent inhibitor of group II caspases, with a preferential action against caspase-2 and significant activity against caspase-3. Its mechanism centers on the irreversible inhibition of these key initiator and executioner caspases, thereby blocking downstream apoptotic signaling. A critical aspect of its neuroprotective effect lies in its ability to prevent the caspase-2-mediated cleavage of the tau protein, a pathological hallmark in several neurodegenerative diseases. By averting the formation of truncated tau fragments, this compound helps preserve synaptic integrity and neuronal function.

Core Mechanism of Action: Caspase Inhibition

This compound functions as an irreversible inhibitor of caspases, forming a covalent bond with the target enzyme. This mechanism is characteristic of VDVAD-based inhibitors. The primary targets of this compound are members of the group II caspases.

Targeting Caspase-2 and Caspase-3

In vitro kinetic analyses have demonstrated that this compound potently inhibits both caspase-2 and caspase-3.[1] While it shows a preference for caspase-2, its inhibitory activity against caspase-3 is also substantial.[1] This dual inhibition profile allows this compound to intervene at both the initiation and execution phases of the apoptotic cascade.

The inhibition of caspase-2 by this compound is crucial as this enzyme is positioned upstream of mitochondrial permeabilization, a key event in the intrinsic apoptotic pathway.[1] By targeting the activation of caspase-2, this compound prevents the truncation of Bid and the subsequent translocation of Bax to the mitochondrial membrane.[1] This, in turn, inhibits the release of pro-apoptotic proteins such as cytochrome c.[1]

Quantitative Data Summary

The inhibitory potency of this compound against human recombinant caspase-2 and caspase-3 has been quantified through in vitro kinetic analysis.[1]

| Parameter | Caspase-2 | Caspase-3 |

| IC50 | 479.8 ± 79.3 nM | 47.3 ± 11.2 nM |

| k3/Ki | 1243 /M/s | 36025 /M/s |

Table 1: In vitro inhibitory activity of this compound against Caspase-2 and Caspase-3.[1]

Signaling Pathway

The neuroprotective mechanism of this compound is directly linked to its intervention in the caspase-2-mediated tau cleavage pathway. This pathway is a critical contributor to synaptic dysfunction in neurodegenerative conditions.

Caption: Signaling pathway of this compound action.

Experimental Protocols

In Vitro Caspase Inhibition Assay

The inhibitory activity of this compound on recombinant human caspases was determined using a standard colorimetric microplate assay.

-

Enzymes: Recombinant human caspase-2 and caspase-3.

-

Substrate: Ac-DEVD-pNA (for caspase-3) and Ac-VDVAD-pNA (for caspase-2).

-

Procedure:

-

Varying concentrations of this compound were pre-incubated with the respective caspase enzyme in assay buffer.

-

The reaction was initiated by the addition of the corresponding pNA substrate.

-

The release of p-nitroaniline (pNA) was monitored spectrophotometrically at 405 nm over time.

-

Initial velocities were calculated from the linear portion of the reaction curves.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Kinetic Analysis: The second-order rate constant (k3/Ki) for irreversible inhibition was determined by measuring the apparent first-order rate constant of inhibition (kobs) at different inhibitor concentrations.

Neuronal Cell Death Assay

The neuroprotective effect of this compound was assessed in primary neuronal cultures subjected to serum deprivation-induced apoptosis.

-

Cell Culture: High-density E14 cortical neuron cultures were prepared.

-

Procedure:

-

Neurons were subjected to serum deprivation for 24 hours to induce apoptosis.

-

A treatment group was concurrently treated with 50 μM this compound.

-

A control group was maintained in complete serum-containing medium.

-

Cell death was quantified by measuring caspase activities in cell lysates.

-

-

Data Analysis: The results were expressed as the mean ± S.D. of 15 independent experiments.

Caption: Key experimental workflows.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the irreversible inhibition of caspase-2 and caspase-3. Its ability to prevent caspase-2-mediated tau cleavage highlights its therapeutic potential for neurodegenerative diseases characterized by tau pathology. The quantitative data and experimental protocols provided herein offer a solid foundation for further preclinical and clinical investigation of this compound.

References

Trp-601: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trp-601 is a potent, irreversible, and cell-permeable peptidomimetic inhibitor of caspases, with a preferential inhibitory action against caspase-2. Developed through a rational design approach, this compound has emerged as a valuable tool for studying the roles of caspases in apoptosis and as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Rational Design

The discovery of this compound was not a matter of serendipity but the result of a targeted, rational drug design strategy. The development of this compound was based on the known substrate specificity of group II caspases, particularly caspase-2, which preferentially cleaves a five-amino-acid sequence. The core of this compound's design is the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), a known substrate for caspase-2.

The lead optimization process focused on modifying this peptide backbone to enhance cell permeability, stability, and inhibitory potency. This led to the synthesis of the substituted pentapeptide, quinolin-2-carbonyl-VD(OMe)VAD(OMe)-CH₂-O(2,6F₂)Ph , which was designated this compound. The key modifications include:

-

N-terminal quinolin-2-carbonyl group: This modification enhances the hydrophobicity and cell permeability of the inhibitor.

-

O-methylated aspartate residues (D(OMe)): These modifications improve metabolic stability by protecting the carboxylic acid groups from degradation.

-

C-terminal 2,6-difluorophenyloxymethylketone (O(2,6F₂)Ph) "warhead": This electrophilic group forms a covalent, irreversible bond with the catalytic cysteine residue in the active site of the caspase.

This compound also has a highly active metabolite, Q-VDVAD-OPh (also known as Δ2Me-TRP601) , which exhibits even more potent inhibition of caspases.

Synthesis Pathway

While the specific, proprietary, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the synthesis of a VDVAD-based peptidomimetic inhibitor.

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

N-terminal capping agent: Quinaldic acid

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Ether

-

Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Ala-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids (Val, Asp(OtBu), Val) in the sequence.

-

N-terminal Capping: After the final Fmoc deprotection, couple quinaldic acid to the N-terminus of the peptide using the same coupling procedure.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column.

-

Warhead Installation: The C-terminal phenyloxymethylketone "warhead" is typically introduced in solution phase after the peptide has been cleaved from the resin and purified. This involves the reaction of the C-terminal carboxylic acid with a suitable phenyloxymethyl derivative.

-

Final Purification and Characterization: The final product is purified by HPLC and characterized by mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of group II caspases, which include caspase-2, -3, and -7. It functions by forming a covalent bond with the catalytic cysteine residue (Cys) in the active site of the caspase. This covalent modification permanently inactivates the enzyme, thereby blocking the downstream signaling cascade of apoptosis.

The primary target of this compound is caspase-2, an initiator caspase that is activated in response to various cellular stresses. Activated caspase-2 can then cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. By inhibiting caspase-2, this compound effectively blocks this apoptotic signaling at an early stage.

Figure 1. Simplified signaling pathway of this compound-mediated inhibition of apoptosis.

Quantitative Data

The inhibitory activity of this compound and its active metabolite, Δ2Me-TRP601, has been quantified against key caspases.

| Compound | Target Caspase | IC₅₀ (nM) | k₃/Kᵢ (M⁻¹s⁻¹) |

| This compound | Caspase-2 | 479.8 ± 79.3 | 1243 |

| Caspase-3 | 47.3 ± 11.2 | 36025 | |

| Δ2Me-TRP601 | Caspase-2 | 7.4 ± 3.18 | Not Reported |

| Caspase-3 | 0.39 ± 0.11 | Not Reported | |

| Table 1: In vitro inhibitory activity of this compound and its active metabolite against recombinant human caspases.[1][2] |

Pharmacokinetic studies in adult rats have demonstrated that this compound can cross the blood-brain barrier.

| Administration Route | Dose | Cₘₐₓ (Plasma) | Tₘₐₓ (Plasma) | Cₘₐₓ (Brain) | Tₘₐₓ (Brain) |

| Intravenous (i.v.) | 1 mg/kg | ~20 ng/mL (plateau) | 0.5 - 2 h | 120 ng/mL | 25 min |

| Intraperitoneal (i.p.) | 1 mg/kg | 20 ng/mL | 0.5 - 2 h | 25 ng/mL | 0.25 h |

| Table 2: Pharmacokinetic parameters of this compound in adult rats.[1] |

Experimental Protocols

In Vitro Caspase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against purified recombinant caspases.

Materials:

-

Purified recombinant human caspases (e.g., Caspase-2, Caspase-3)

-

Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for Caspase-2, Ac-DEVD-AMC for Caspase-3)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents: Dilute the caspase enzyme and fluorogenic substrate in the assay buffer to the desired working concentrations. Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the this compound dilution (or DMSO for control).

-

Add 20 µL of the diluted caspase enzyme.

-

Incubate at 37°C for 15-30 minutes (for irreversible inhibitors, pre-incubation time can be varied).

-

-

Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths depend on the substrate used, e.g., 400/505 nm for AFC, 360/460 nm for AMC).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

For irreversible inhibitors, the second-order rate constant (kₒₑₛ/[I]) can be determined by plotting the pseudo-first-order rate constant (kₒₑₛ) against the inhibitor concentration.

-

Figure 2. General experimental workflow for in vitro caspase inhibition assay.

Conclusion

This compound represents a significant advancement in the field of caspase inhibitors. Its rational design, potent and irreversible mechanism of action, and ability to cross the blood-brain barrier make it an invaluable research tool and a promising candidate for further therapeutic development, particularly in the context of neuroprotective strategies. This technical guide provides a comprehensive overview of the key aspects of this compound, offering a valuable resource for researchers in the fields of apoptosis, neuroscience, and drug discovery.

References

An In-depth Technical Guide on the Biological Function of Trp-601 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of Trp-601, a potent irreversible caspase inhibitor, in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute experiments investigating the therapeutic potential of this compound, particularly in the context of neuroprotection. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Function and Inhibitory Mechanism of this compound

This compound is a pentapeptide-based irreversible inhibitor of group II caspases, with primary targets being caspase-2 and caspase-3.[1] Its mechanism of action involves the formation of a covalent bond between the inhibitor and the active site of the caspase enzyme, leading to irreversible inactivation. Specifically, this compound contains a quinolin-2-carbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-CH2- moiety that interacts with the substrate-binding region of the caspase. A key feature of its irreversible inhibition is the formation of a thioether bond between the C-terminus of the inhibitor and the cysteine residue (Cys-155) in the catalytic site of the caspase.

This compound itself is a prodrug that is converted to its more active metabolite, Δ2Me-TRP601, which exhibits significantly higher potency, particularly against caspase-2.[2][3] The irreversible nature of this inhibition is demonstrated by a time-dependent increase in potency, as shown by a reduction in the IC50 value when the inhibitor is pre-incubated with the enzyme before the addition of the substrate.[4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its active metabolite, Δ2Me-TRP601, against caspase-2 and caspase-3 has been determined through in vitro enzymatic assays. Furthermore, the neuroprotective effects of this compound have been quantified in in vivo models of neuronal injury.

Table 1: In Vitro Inhibitory Activity of this compound and Δ2Me-TRP601 against Caspases

| Compound | Target Caspase | Condition | IC50 (nM) |

| This compound | Caspase-3 | Simultaneous addition with substrate | 25.58 ± 3.1[4] |

| This compound | Caspase-2 | Simultaneous addition with substrate | 471.8 ± 91.3[4] |

| This compound | Caspase-2 | 45 min pre-incubation | 115.2 ± 39.12[4] |

| Δ2Me-TRP601 | Caspase-3 | Simultaneous addition with substrate | 0.39 ± 0.11[4] |

| Δ2Me-TRP601 | Caspase-2 | Simultaneous addition with substrate | 7.4 ± 3.18[4] |

| Δ2Me-TRP601 | Caspase-2 | 45 min pre-incubation | 2.67 ± 1.46[4] |

Table 2: Neuroprotective Effects of this compound in a Perinatal Stroke Model

| Treatment | Dose (mg/kg) | Administration Time Post-Ischemia | Infarction Reduction (%) |

| This compound | 5 | Before occlusion | 59[5] |

| This compound | 1 | 1 hour | ~55[5] |

| This compound | 1 | 2 hours | ~40[5] |

| This compound | 1 | 6 hours | ~19[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological function of this compound in cellular models.

Primary Cortical Neuron Culture and Induction of Apoptosis by Serum Deprivation

This protocol describes the isolation and culture of primary cortical neurons and the subsequent induction of apoptosis by serum withdrawal, a common in vitro model to study neuronal cell death.

Materials:

-

Hibernate-E medium (supplemented with 2% B-27 Plus)[8]

-

Papain solution (2 mg/mL in Hibernate-E without Ca2+)[8]

-

Complete Neurobasal Plus medium (supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin)[8][9]

-

Poly-D-lysine coated culture plates or coverslips[8]

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Tissue Dissection: Euthanize pregnant mice or rats according to approved animal protocols. Dissect the cortices from E15-E17 embryos in a sterile environment. Remove the meninges carefully.[8]

-

Enzymatic Digestion: Transfer the cortical tissue to a tube containing papain solution and incubate at 30°C for 30 minutes with gentle shaking every 5 minutes.[8]

-

Cell Dissociation: Stop the digestion by adding complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.[8] Carefully aspirate the supernatant and resuspend the cell pellet in complete Neurobasal Plus medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons on poly-D-lysine coated vessels at a density of approximately 1 x 10^5 cells/well in a 48-well plate.[8]

-

Neuron Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Feed the cells every third day by replacing half of the medium with fresh, pre-warmed complete Neurobasal Plus medium.[8]

-

Induction of Apoptosis: After the desired number of days in culture (e.g., 7-10 days), induce apoptosis by replacing the complete Neurobasal Plus medium with serum-free Neurobasal Plus medium.

-

Treatment with this compound: To investigate the neuroprotective effects of this compound, treat the neurons with the desired concentration of the inhibitor at the time of serum deprivation. Include a vehicle control (e.g., DMSO).

-

Assessment of Cell Viability: After the desired incubation period (e.g., 24-48 hours), assess neuronal viability using methods such as MTT assay, Calcein-AM/Propidium Iodide staining, or counting of condensed nuclei after Hoechst staining.

Fluorometric Caspase-2 Activity Assay

This assay measures the activity of caspase-2 in cell lysates using the fluorogenic substrate VDVAD-AFC.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

-

Caspase-2 substrate: VDVAD-AFC (7-amino-4-trifluoromethylcoumarin) (1 mM stock in DMSO)[10]

-

Fluorometer or fluorescent microplate reader (Excitation: 400 nm, Emission: 505 nm)[10]

-

96-well black microplate

Procedure:

-

Cell Lysate Preparation: Collect cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[10] Centrifuge at 10,000 x g for 5 minutes at 4°C. The supernatant is the cell lysate. Determine the protein concentration of the lysate using a BCA assay.

-

Assay Reaction: In a 96-well black microplate, add 50-200 µg of cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Substrate Addition: Prepare the reaction mix by diluting the 2X Reaction Buffer with an equal volume of water and adding DTT to a final concentration of 10 mM. Add 50 µL of this reaction mix to each well. Add 5 µL of the 1 mM VDVAD-AFC substrate to each well to a final concentration of 50 µM.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10] The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Fluorometric Caspase-3 Activity Assay

This assay measures the activity of caspase-3 in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

-

Cell Lysis Buffer (as in 3.2)

-

2X Reaction Buffer (as in 3.2)

-

Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) (1 mM stock in DMSO)[11]

-

Fluorometer or fluorescent microplate reader (Excitation: 380 nm, Emission: 460 nm)[12]

-

96-well black microplate

Procedure:

-

Cell Lysate Preparation: Follow the same procedure as for the caspase-2 assay (Section 3.2, step 1).

-

Assay Reaction: In a 96-well black microplate, add 50-200 µg of cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Substrate Addition: Prepare the reaction mix as described for the caspase-2 assay. Add 50 µL of this reaction mix to each well. Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well to a final concentration of 50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[12] The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Western Blotting for Detection of Cleaved Tau

This protocol describes the detection of caspase-cleaved tau fragments in cell lysates by Western blotting.

Materials:

-

Cell lysates (prepared as in 3.2)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved tau (e.g., anti-tau cleaved at Asp421 or a custom antibody for Asp314)

-

Primary antibody against total tau

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved tau overnight at 4°C. Also, run parallel blots for total tau and a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of cleaved tau.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving caspase-2 and the experimental workflow for studying this compound.

Caspase-2 Signaling Pathway in Neuronal Apoptosis

Caption: Caspase-2 signaling pathway in neuronal apoptosis and tau pathology, highlighting the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Neuroprotection

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a cellular model of apoptosis.

Conclusion

This compound is a potent, irreversible inhibitor of caspase-2 and caspase-3 that demonstrates significant neuroprotective effects in cellular and in vivo models of neuronal injury. Its ability to block the apoptotic cascade initiated by caspase-2, including the cleavage of key substrates like Bid and tau, makes it a promising therapeutic candidate for neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research into the biological functions and therapeutic applications of this compound. The provided visualizations of the underlying signaling pathway and experimental workflow offer a clear framework for designing and interpreting studies aimed at elucidating the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. Mouse primary cortical and hippocampal neuron preparation [protocols.io]

- 8. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 10. content.abcam.com [content.abcam.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Preliminary In Vitro Studies of Trp-601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of Trp-601, a novel caspase inhibitor. The information presented herein is a synthesis of publicly available data, intended to inform researchers, scientists, and drug development professionals on the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Introduction

This compound is a pentapeptide-based irreversible inhibitor of group II caspases, with notable activity against caspase-2 and caspase-3.[1][2] Caspases are a family of cysteine proteases that play crucial roles in the regulation of apoptosis (programmed cell death) and inflammation.[3][4][5] Dysregulation of caspase activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and ischemic injury.[3][4][6] this compound, also known by its chemical name Q-V(Ome)DVA(Ome)D-OPh, and its highly active metabolite, Q-VDVAD-OPh (also referred to as Δ2Me-TRP601), have demonstrated potent anti-apoptotic effects in preclinical studies.[1][3][7] This document summarizes the key in vitro findings related to this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of caspases, particularly caspase-2 and caspase-3. These caspases are key executioners in the intrinsic apoptotic pathway. By irreversibly binding to these enzymes, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. In vitro studies have shown that this compound can reverse the increased expression of active caspase-2 and suppress the activation of the endogenous apoptotic pathway.[8][9][10] Furthermore, it has been observed to modulate the expression of key apoptotic regulatory proteins, leading to a decrease in Apaf-1 protein expression and an increase in the mRNA expression of the anti-apoptotic protein Bcl-2.[10]

The following diagram illustrates the proposed signaling pathway through which this compound mediates its anti-apoptotic effects.

Caption: Proposed mechanism of this compound in the intrinsic apoptotic pathway.

Quantitative Data

The inhibitory potency of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of this compound and its Metabolite

| Compound | Target Caspase | IC50 (nM) | Notes |

| This compound | Caspase-3 | 47.3 ± 11.2 | |

| This compound | Caspase-2 | 479.8 ± 79.3 | |

| This compound | Caspase-2 | 127 ± 25 | 45-minute pre-incubation with the enzyme.[1] |

| Δ2Me-TRP601 | Caspase-3 | 0.31 ± 0.01 | Active metabolite of this compound.[3] |

| Δ2Me-TRP601 | Caspase-2 | 0.53 ± 0.02 | Active metabolite of this compound.[3] |

Table 2: Enzyme Inhibition Kinetics of this compound

| Target Caspase | Kinetic Parameter (k3/Ki) | Value (M⁻¹s⁻¹) |

| Caspase-3 | Inactivation Rate | 36,025 |

| Caspase-2 | Inactivation Rate | 1,243 |

Table 3: Selectivity Profile of this compound

| Assay Type | Number of Targets Screened | Activity |

| Receptor, Transporter, and Ion Channel Binding | 110 | No substantial activity |

| Enzyme Activity Assays | 56 | No substantial activity outside the caspase family |

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro experiments cited in the literature for this compound.

This protocol outlines the general steps for determining the inhibitory activity of this compound against recombinant caspases.

Objective: To determine the IC50 and kinetic parameters of this compound for specific caspases.

Materials:

-

Recombinant human caspase-2 and caspase-3

-

Fluorogenic caspase-specific substrate (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)

-

This compound

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant caspase enzyme to each well.

-

For pre-incubation experiments, add the this compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 45 minutes) at 37°C.[1]

-

For standard assays, add the this compound dilutions to the wells.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determine kinetic parameters such as k3/Ki by analyzing the reaction rates at different inhibitor and substrate concentrations.

This protocol describes a general method for assessing the anti-apoptotic effects of this compound in a cell culture model.

Objective: To evaluate the ability of this compound to prevent apoptosis in cultured cells.

Materials:

-

Primary embryonic cortical neurons or other suitable cell line

-

Cell culture medium and supplements

-

Serum-free medium (to induce apoptosis)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-Glo® 3/7 Assay)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate the cells in a suitable culture vessel and allow them to adhere and grow.

-

Induce apoptosis by replacing the growth medium with serum-free medium.

-

Treat the cells with various concentrations of this compound. Include a vehicle control group.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assess apoptosis using a chosen method:

-

Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol and analyze by flow cytometry or fluorescence microscopy.

-

Caspase Activity Assay: Lyse the cells and measure caspase-3/7 activity using a luminescent or fluorescent substrate as per the kit instructions.

-

-

Quantify the percentage of apoptotic cells or the level of caspase activity in each treatment group.

-

Compare the results from the this compound treated groups to the vehicle control to determine the compound's protective effect.

Caption: General experimental workflows for in vitro evaluation of this compound.

Conclusion

The preliminary in vitro data for this compound strongly support its role as a potent and selective inhibitor of group II caspases. Its ability to block the apoptotic cascade in cellular models highlights its potential as a therapeutic agent for conditions characterized by excessive programmed cell death. The provided data and protocols serve as a foundational guide for further research and development of this compound and related compounds. Future in vitro studies could focus on a broader range of cell types, more complex disease models, and a deeper investigation into the downstream effects of caspase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Trp-601 Structural Analogs and Derivatives: Potent Caspase-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trp-601 is a potent, irreversible inhibitor of group II caspases, with notable activity against caspase-2 and caspase-3. As a peptidomimetic derived from the VDVAD pentapeptide sequence, it represents a significant scaffold for the development of therapeutic agents targeting apoptosis-related pathologies. This technical guide provides a comprehensive overview of this compound, its active metabolite Δ2Me-TRP601, and other structural analogs. It details their biological activity, mechanism of action, and the underlying structure-activity relationships. Furthermore, this document outlines key experimental protocols for the evaluation of these compounds and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is an irreversible caspase inhibitor that demonstrates potent inhibition of group II caspases, particularly caspase-2 and caspase-3.[1] Its structure is based on the VDVAD (Val-Asp-Val-Ala-Asp) pentapeptide sequence, a known substrate recognition motif for caspase-2.[2][3][4] The therapeutic potential of this compound and its analogs lies in their ability to modulate apoptosis, a programmed cell death process implicated in a variety of human diseases. Dysregulation of apoptosis is a key factor in neurodegenerative disorders, ischemic injuries, and certain inflammatory conditions.

Caspase-2, an initiator caspase, plays a crucial role in stress-induced apoptosis.[5][6] Its activation is a key event in the apoptotic cascade, making it a promising target for therapeutic intervention.[2] this compound and its derivatives, by selectively targeting caspase-2, offer the potential for more precise modulation of apoptotic pathways compared to broad-spectrum caspase inhibitors.

Core Compounds and Derivatives: A Quantitative Overview

The development of this compound has led to the identification of several structural analogs and derivatives with varying potency and selectivity for caspase-2 and caspase-3. These compounds are primarily peptidomimetics that retain the core VDVAD sequence but incorporate modifications to enhance their pharmacological properties.

| Compound Name | Description | Target(s) | IC50 (nM) | k3/Ki (M⁻¹s⁻¹) | Selectivity (Caspase-3/Caspase-2) | Reference(s) |

| This compound | Parent irreversible inhibitor | Caspase-2, Caspase-3 | 479.8 ± 79.3 (Caspase-2)47.3 ± 11.2 (Caspase-3) | 1,243 (Caspase-2)36,025 (Caspase-3) | ~0.1 | [1] |

| Δ2Me-TRP601 | Active metabolite of this compound | Caspase-2, Caspase-3 | 7.4 ± 3.18 (Caspase-2)0.39 ± 0.11 (Caspase-3) | - | ~0.05 | [7] |

| LJ2a | P2-modified VDVAD derivative | Caspase-2 | - | ~5,500,000 (Caspase-2) | High | [2][8] |

| LJ3a | P2-modified VDVAD derivative | Caspase-2 | - | - | ~1000-fold higher for Caspase-2 vs Caspase-3 | [2][8] |

| Ac-VDVAD-CHO | Reversible canonical pentapeptide inhibitor | Caspase-2, Caspase-3 | Binds nearly identically to both | - | Non-selective | [6] |

| Z-VDVAD-FMK | Irreversible caspase-2 inhibitor | Caspase-2 | - | - | - | [9] |

Mechanism of Action and Signaling Pathways

This compound and its analogs exert their inhibitory effect by covalently binding to the active site of caspases. As irreversible inhibitors, they form a stable complex with the enzyme, rendering it inactive.[1] The primary target, caspase-2, is an initiator caspase activated in response to cellular stress signals such as DNA damage.

The activation of caspase-2 is a critical step in the intrinsic pathway of apoptosis. It is primarily mediated by a large protein complex known as the PIDDosome.[10][11]

Upon activation, caspase-2 cleaves the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[5] tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[1] This triggers the formation of the apoptosome and the activation of downstream executioner caspases, such as caspase-3, ultimately leading to apoptosis. This compound and its analogs intervene at the level of caspase-2 activation, thereby preventing the initiation of this apoptotic cascade.

Experimental Protocols: Caspase Activity Assay

The evaluation of this compound and its analogs typically involves in vitro caspase activity assays. A standard method is the fluorometric assay, which measures the cleavage of a specific fluorogenic caspase substrate.

General Workflow for Caspase Inhibition Assay

Detailed Fluorometric Caspase Activity Assay Protocol

This protocol is a representative example and may require optimization for specific experimental conditions.

Materials:

-

Recombinant human caspase-2 or caspase-3

-

Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3)

-

This compound or its analogs dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC)

Procedure:

-

Reagent Preparation:

-

Prepare the caspase assay buffer and keep it on ice.

-

Dilute the recombinant caspase enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in the assay buffer.

-

Prepare serial dilutions of the this compound analog in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined volume of the diluted caspase enzyme to each well.

-

Add a small volume of the serially diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Structure-Activity Relationship (SAR)

The development of selective caspase-2 inhibitors has focused on modifying the VDVAD pentapeptide scaffold. Key insights into the SAR of these compounds include:

-

P5 Position: Caspase-2 exhibits a unique requirement for a P5 residue for efficient substrate recognition and cleavage, which is not as critical for other caspases.[3][4] This provides a basis for selectivity.

-

P2 Position: Modifications at the P2 alanine residue of the VDVAD sequence have been shown to significantly enhance selectivity for caspase-2 over caspase-3.[2] Introducing bulky or non-natural amino acids at this position can exploit differences in the S2 sub-pockets of the two enzymes.

-

Warhead: The use of an irreversible "warhead," such as a fluoromethyl ketone (FMK) or an acyloxymethyl ketone, is crucial for the covalent modification of the catalytic cysteine in the caspase active site, leading to irreversible inhibition.[5]

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of caspase-2 inhibitors with significant therapeutic potential. The ongoing exploration of their structure-activity relationships will likely lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies in relevant disease models and the further elucidation of the non-apoptotic roles of caspase-2 that might be affected by these inhibitors. This in-depth understanding will be crucial for the successful translation of these promising compounds into clinical applications.

References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 2. protocols.io [protocols.io]

- 3. abcam.com [abcam.com]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics — IPCure [ipcure.life]

- 9. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dual Identities of Trp-601: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the pharmacokinetics and pharmacodynamics of "Trp-601," a designation that refers to two distinct investigational compounds: TRP601 , a pentapeptide-based irreversible caspase inhibitor with neuroprotective potential, and TERN-601 , an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of obesity. This document will delineate the available scientific and clinical data for each molecule separately to prevent confusion and provide a clear, comprehensive overview for the scientific community.

Part 1: TRP601 - A Neuroprotective Caspase Inhibitor

TRP601 is an investigational drug that functions as an irreversible inhibitor of group II caspases, particularly caspase-2 and caspase-3, which are key mediators of apoptotic cell death. Its primary therapeutic potential lies in the protection of the neonatal brain from ischemic and excitotoxic injury.

Pharmacodynamics of TRP601

The mechanism of action of TRP601 centers on its ability to covalently bind to and inhibit the activity of caspases, thereby preventing the downstream signaling cascades that lead to apoptosis.

In Vitro Pharmacology:

Quantitative analysis of TRP601's inhibitory activity against recombinant human caspases has yielded the following key parameters.

| Target Enzyme | IC50 (nM) | Assay Condition |

| Caspase-2 | 471.8 ± 91.3 | Substrate and inhibitor added simultaneously |

| Caspase-2 | 115.2 ± 39.1 | 45-minute pre-incubation with inhibitor |

| Caspase-3 | 25.58 ± 3.1 | Substrate and inhibitor added simultaneously |

| Data presented as mean ± SEM.[1] |

The active metabolite of TRP601, Δ2Me-TRP601 , demonstrates even greater potency.

| Target Enzyme | IC50 (nM) | Assay Condition |

| Caspase-2 | 7.4 ± 3.18 | Substrate and inhibitor added simultaneously |

| Caspase-2 | 2.67 ± 1.46 | 45-minute pre-incubation with inhibitor |

| Caspase-3 | 0.39 ± 0.11 | Substrate and inhibitor added simultaneously |

| Data presented as mean ± SEM.[1] |

In Vivo Pharmacodynamics: Neuroprotection in Neonatal Ischemia:

In a neonatal rat model of perinatal stroke, TRP601 has demonstrated significant neuroprotective effects. A single intraperitoneal (i.p.) administration of TRP601 reduced infarct volume in a dose-dependent manner, with an optimal dose identified at 1 mg/kg.[2] The therapeutic window for TRP601 in this model extends up to 6 hours post-ischemic onset.[2] Furthermore, in vivo studies have confirmed that TRP601 administration leads to a reduction in caspase activity in the brain.[1]

| Animal Model | Administration Route | Dose (mg/kg) | Time of Administration | Outcome |

| 7-day-old rats (Perinatal Stroke) | i.p. | 1 | 1 hour post-ischemia | Optimal reduction in cortical infarction[2] |

| 7-day-old rats (Perinatal Stroke) | i.p. | 1 | Up to 6 hours post-ischemia | Significant neuroprotection[2] |

| 6-day-old Wistar rat pups (Hyperoxia) | i.p. | 1 | Before exposure | Significantly decreased caspase-3 activity[1] |

Pharmacokinetics of TRP601

Pharmacokinetic studies in adult rats have demonstrated that TRP601 can cross the blood-brain barrier.

| Species | Administration Route | Dose (mg/kg) | Parameter | Value | Organ |

| Adult Rat | Intravenous (i.v.) | 1 | Cmax | 120 ng/mL | Brain |

| Adult Rat | Intravenous (i.v.) | 1 | Tmax | 25 minutes | Brain |

| Cmax: Maximum concentration; Tmax: Time to maximum concentration.[3] |

Signaling Pathway

TRP601 exerts its neuroprotective effects by intervening in the caspase-mediated apoptotic signaling pathway. In the context of neonatal brain injury, excitotoxicity and ischemia trigger a cascade of events leading to the activation of initiator caspases, such as caspase-2, and executioner caspases, like caspase-3. These caspases then cleave a variety of cellular substrates, leading to cell death. TRP601's inhibition of these caspases blocks this process.

References

Trp-601: An In-depth Technical Review of the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trp-601 is a pentapeptide-based irreversible inhibitor of group II caspases, with potent activity against caspase-2 and caspase-3. Developed as a neuroprotective agent, particularly for neonatal ischemic brain injury, its preclinical evaluation has demonstrated a promising safety profile. This document provides a comprehensive overview of the available non-clinical safety and toxicity data for this compound, including its pharmacological profile, and outlines the general methodologies employed in its assessment. While specific quantitative toxicity endpoints such as LD50 values are not publicly available, existing studies in rodent and canine models suggest a favorable therapeutic window. This guide synthesizes the current understanding of this compound's safety and provides a framework for its continued development.

Introduction

This compound is a novel therapeutic agent designed to mitigate cellular damage in neurological disorders by inhibiting apoptosis. Its mechanism of action centers on the irreversible inhibition of key executioner caspases. This technical guide delves into the preclinical safety and toxicity profile of this compound, presenting available data in a structured format to aid researchers and drug development professionals in evaluating its potential.

Pharmacological Profile

This compound exhibits a targeted pharmacological action, primarily as an inhibitor of group II caspases. Its high-affinity binding and irreversible mechanism contribute to its potency.

In Vitro Pharmacology

In vitro studies have been conducted to characterize the selectivity and potency of this compound. A broad-panel screen of 110 different receptors, transporters, and ion channels, as well as 56 enzyme activity assays, revealed no significant off-target activity at a concentration of 10 μM.[1][2] This suggests that this compound has a specific mechanism of action with a low likelihood of off-target pharmacological effects.

Table 1: In Vitro Potency of this compound and its Metabolite

| Target | Compound | IC50 | k3/Ki (M⁻¹s⁻¹) | Reference |

| Caspase-2 | This compound | 479.8 ± 79.3 nM | 1243 | [2] |

| Caspase-3 | This compound | 47.3 ± 11.2 nM | 36025 | [2] |

| Caspase-2 | Δ2Me-TRP601 | 0.53 ± 0.02 nM | Not Reported | [1] |

| Caspase-3 | Δ2Me-TRP601 | 0.31 ± 0.01 nM | Not Reported | [1] |

Δ2Me-TRP601 is the highly active metabolite of this compound, also known as Q-VDVAD-OPh.

Preclinical Safety and Toxicity

Preclinical safety evaluations of this compound have been conducted in neonatal rodent and canine models. These studies indicate that the compound is well-tolerated with no significant adverse effects on key physiological parameters.[3]

Acute Toxicity

Specific lethal dose (LD50) values from single-dose acute toxicity studies are not publicly available. However, studies in newborn rodents have shown that a single administration of this compound is protective against excitotoxicity, hypoxia-ischemia, and perinatal arterial stroke without causing adverse effects.[3]

Repeat-Dose Toxicity

A 14-day repeat-dose toxicity study was conducted in adult dogs. Intravenous administration of this compound at doses up to 3 mg/kg/day did not result in any observable cytotoxic effects.[1]

Table 2: Summary of Preclinical Safety Findings

| Study Type | Species | Route of Administration | Dose | Duration | Key Findings | Reference |

| Safety Pharmacology | Rodent and Canine Neonates | Not Specified | Not Specified | Not Specified | No adverse effects on physiological parameters. | [3] |

| Repeat-Dose Toxicity | Adult Dog | Intravenous (i.v.) | Up to 3 mg/kg/day | 14 days | No cytotoxic effects observed. | [1] |

| Neuroprotection | Newborn Rodent | Not Specified | Not Specified | Single dose | Protective against excitotoxicity, hypoxia-ischemia, and stroke. | [3] |

Experimental Protocols

While detailed, compound-specific experimental protocols for the safety and toxicity studies of this compound are proprietary, this section outlines the general methodologies based on standard regulatory guidelines that would be followed for such investigations.

General Acute Toxicity Study Design (Based on OECD Guideline 423)

-

Objective: To determine the short-term toxicity of a substance following a single dose.

-

Species: Typically a rodent species (e.g., rat or mouse).

-

Administration: The test substance is administered orally or via the intended clinical route.

-

Dose Levels: A step-wise procedure is used with a starting dose selected based on available data.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Pathology: Gross necropsy is performed on all animals at the end of the study.

General Repeat-Dose Toxicity Study Design (Based on OECD Guideline 408)

-

Objective: To evaluate the toxic effects of a substance after repeated daily administration over a defined period (e.g., 14, 28, or 90 days).

-

Species: One rodent and one non-rodent species are typically used.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group.

-

Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At termination, a full necropsy is performed, organs are weighed, and a comprehensive list of tissues is examined histopathologically.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the apoptotic cascade. The primary mechanism involves the inhibition of caspase-2 and caspase-3, which are critical executioner enzymes in the cell death pathway.

Apoptotic Pathway Inhibition

The diagram below illustrates the central role of caspases in apoptosis and the point of intervention for this compound.

Caption: Inhibition of the intrinsic apoptotic pathway by this compound.

Experimental Workflow for In Vitro Caspase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on caspase enzymes.

Caption: Workflow for determining in vitro caspase inhibition.

Discussion and Future Directions

The available preclinical data for this compound suggest a favorable safety profile, characterized by high target specificity and a lack of observable toxicity in initial animal studies. The absence of off-target activity in broad pharmacological screens is encouraging for minimizing mechanism-independent adverse effects. However, the lack of publicly available, detailed quantitative toxicity data necessitates further investigation to fully characterize its safety margin.

Future studies should aim to:

-

Establish definitive acute toxicity limits (e.g., LD50) in multiple species.

-

Conduct long-term chronic toxicity studies to assess the effects of prolonged exposure.

-

Perform comprehensive safety pharmacology studies, including cardiovascular, respiratory, and central nervous system assessments, under Good Laboratory Practice (GLP) conditions.

-

Investigate the potential for reproductive and developmental toxicity.

As this compound progresses through the drug development pipeline, a thorough understanding of its safety and toxicity will be paramount for its successful clinical translation.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action. The preclinical safety data gathered to date in rodent and canine models indicate that it is well-tolerated. While further studies are required to establish a complete safety profile, the current body of evidence supports the continued development of this compound for the treatment of ischemic brain injuries and potentially other conditions involving apoptotic cell death.

References

An In-depth Technical Guide to the Protein Interactions of the Caspase Inhibitor Trp-601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known protein interactions of Trp-601, a potent, irreversible inhibitor of group II caspases. The information presented herein is intended to support research and development efforts in fields such as apoptosis, neuroprotection, and cancer therapeutics.

Introduction to this compound

This compound is a peptidomimetic small molecule designed as an irreversible inhibitor of caspases, with a particular potency towards Caspase-2 and Caspase-3.[1] Structurally, it is derived from the VDVAD pentapeptide sequence, which is a preferred recognition motif for Caspase-2.[1] this compound's mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue within the active site of the target caspases, leading to their irreversible inactivation.[1] Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuroprotective effects in various models of neurological damage.[1]

On-Target Protein Interactions: Caspase-2 and Caspase-3

The primary and intended protein interactions of this compound are with the executioner caspases, Caspase-2 and Caspase-3. These interactions are characterized by high affinity and a rapid rate of irreversible inhibition.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays. The following tables summarize the key kinetic parameters.

| Inhibitor | Target Protein | IC50 (nM) | Inactivation Rate (k3/Ki) (M⁻¹s⁻¹) | Reference |

| This compound | Caspase-2 | 479.8 ± 79.3 | 1,243 | [1] |

| This compound | Caspase-3 | 47.3 ± 11.2 | 36,025 | [1] |

| Δ2Me-Trp-601 (metabolite) | Caspase-2 | 7.4 ± 3.18 | Not Reported | [2] |

| Δ2Me-Trp-601 (metabolite) | Caspase-3 | 0.39 ± 0.11 | Not Reported | [2] |

Table 1: In vitro inhibitory potency of this compound and its active metabolite against human recombinant Caspase-2 and Caspase-3.

Structural Basis of the this compound:Caspase-2 Interaction

The high-affinity interaction between this compound and Caspase-2 is underpinned by specific molecular contacts within the enzyme's active site. Modeling studies based on the crystal structure of Caspase-2 have revealed the following key interactions:

-

Covalent Bonding: The C-terminus of this compound forms a covalent thioether bond with the catalytic Cysteine-155 residue of Caspase-2.[1]

-

Subsite Interactions: The pentapeptide backbone of this compound occupies the S1 to S5 subsites of the caspase active site, with specific side-chain interactions contributing to the binding energy.[1]

Off-Target Interactions and Selectivity Profile

The selectivity of a therapeutic inhibitor is a critical factor in its safety and efficacy. This compound has been demonstrated to be highly selective for its target caspases.

Broad Panel Screening

This compound was evaluated against a large panel of proteins to assess its off-target activity. In a binding screen encompassing 110 different receptors, transporters, and ion channels, as well as 56 enzyme activity assays (including other proteases like calpains and cathepsins), this compound showed no significant activity outside of the caspase family.[1]

| Protein Class | Number Tested | Result | Reference |

| Receptors, Transporters, Ion Channels | 110 | No significant binding | [1] |

| Enzymes (non-caspase) | 56 | No significant inhibition | [1] |

Table 2: Summary of this compound selectivity screening.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting caspases that play a central role in the intrinsic pathway of apoptosis. By blocking Caspase-2 and Caspase-3, this compound prevents the execution of the apoptotic program.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of this compound on Caspase-3 in vitro.

In Vitro Caspase-3 Inhibition Assay

This protocol is based on a fluorometric assay that measures the cleavage of a specific caspase-3 substrate.

Materials:

-

Recombinant human Caspase-3 (active)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant Caspase-3 to a working concentration (e.g., 10 nM) in cold Assay Buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

-

Dilute the Caspase-3 substrate Ac-DEVD-AMC to a working concentration (e.g., 50 µM) in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer (for blanks) or Caspase-3 solution.

-

10 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).

-

-

Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 40 µL of the Caspase-3 substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).

-

-

Data Analysis:

-

Subtract the blank values from all readings.

-

Determine the rate of substrate cleavage (initial velocity) for each this compound concentration.

-

Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective irreversible inhibitor of Caspase-2 and Caspase-3. Its well-characterized on-target interactions and favorable selectivity profile make it a valuable tool for studying the roles of these caspases in cellular processes and a promising candidate for further therapeutic development. This guide provides a foundational understanding of the protein interactions of this compound to aid researchers in their scientific endeavors.

References

Trp-601: A Novel Therapeutic Candidate for Neonatal Ischemic Brain Injury via Caspase-2 Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neonatal ischemic brain injury is a significant cause of mortality and long-term neurological disability with a pressing need for effective therapeutic interventions. This document provides a comprehensive overview of Trp-601, a pentapeptide-based irreversible caspase inhibitor, and its role in the signaling pathways associated with neonatal ischemic brain injury. This compound has demonstrated neuroprotective effects by preferentially targeting and inhibiting group II caspases, particularly caspase-2, an initiator caspase upstream of the mitochondrial apoptosis pathway. This guide will delve into the quantitative data supporting its efficacy, the intricacies of its mechanism of action within the caspase signaling cascade, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The efficacy of this compound as a caspase inhibitor has been quantified through in vitro kinetic analyses. The following table summarizes the key inhibitory concentrations (IC50) and kinetic parameters for this compound against its primary targets, caspase-2 and caspase-3.

| Target Caspase | IC50 (nM) | k3/Ki (M⁻¹s⁻¹) | Reference |

| Caspase-2 | 479.8 ± 79.3 | 1243 | [1] |

| Caspase-3 | 47.3 ± 11.2 | 36025 | [1] |

Signaling Pathway of this compound in Neonatal Ischemic Brain Injury

This compound exerts its neuroprotective effects by intervening in the intrinsic pathway of apoptosis, which is a key pathological mechanism in neonatal ischemic brain injury. The primary target of this compound is caspase-2, an initiator caspase that, when activated, triggers a cascade of events leading to mitochondrial dysfunction and subsequent cell death.

Following an ischemic insult, cellular stress signals lead to the activation of caspase-2. Activated caspase-2 then cleaves Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid translocates to the mitochondrial outer membrane, where it promotes the oligomerization and insertion of Bax, another pro-apoptotic protein. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

This compound, as an irreversible inhibitor of caspase-2, blocks the pathway at a critical early stage. By inhibiting caspase-2 activation, this compound prevents the cleavage of Bid, thereby inhibiting the downstream events of Bax translocation, mitochondrial permeabilization, and the release of cytochrome c. This ultimately prevents the activation of caspase-3 and protects neuronal cells from apoptosis.[2]

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow and Protocols

In Vitro Caspase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on recombinant caspases.

Caption: Workflow for in vitro caspase inhibition assay.

Detailed Experimental Protocols

This protocol is based on standard colorimetric microplate assays to determine the inhibitory potency of this compound.[1]

-

Preparation of Reagents:

-

Recombinant human caspase-2 and caspase-3 are reconstituted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS).

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer to achieve a range of concentrations.

-

A colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-VDVAD-pNA for caspase-2) is prepared in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed amount of recombinant caspase to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the colorimetric caspase substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity.

-

-

Data Analysis:

-

Plot the initial velocities against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value for this compound against each caspase.

-

This protocol assesses the neuroprotective effect of this compound in a cell-based model of neuronal apoptosis.[1]

-

Cell Culture:

-

Primary cortical neurons are isolated from E14 mouse embryos and cultured at high density in neurobasal medium supplemented with B27 and L-glutamine.

-

-

Induction of Apoptosis and Treatment:

-

After a period of in vitro maturation, apoptosis is induced by serum deprivation for 24 hours.

-

A subset of cultures is treated with this compound (e.g., at 50 µM) at the time of serum deprivation. Control cultures receive a vehicle.

-

-

Assessment of Cell Death:

-

Cell viability can be assessed using various methods, such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures lactate dehydrogenase release from damaged cells.

-

Immunocytochemistry: Staining for markers of apoptosis, such as cleaved caspase-3 or TUNEL staining for DNA fragmentation.

-

-

-

Data Analysis:

-

Quantify cell viability or the number of apoptotic cells in treated versus untreated cultures.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the neuroprotective effect of this compound.

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of neonatal ischemic brain injury. Its mechanism of action, centered on the inhibition of the caspase-2-mediated apoptotic pathway, provides a targeted approach to mitigating neuronal cell death following ischemic insults. The quantitative data and experimental evidence to date strongly support its continued investigation and development as a neuroprotective drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for Trp-601 in Mouse Models

Note to the Reader: Initial searches for "Trp-601" have revealed two distinct compounds sharing this designation in scientific literature. To provide a comprehensive and accurate resource, these application notes are divided into two sections, each dedicated to one of the identified molecules:

-

Part 1: this compound (Caspase Inhibitor) for applications in neuroprotection research.

-

Part 2: TERN-601 (GLP-1 Receptor Agonist) for applications in metabolic disease research, such as obesity and diabetes.

Researchers should verify the specific compound relevant to their work.

Part 1: this compound (Caspase Inhibitor) for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: this compound is an irreversible pentapeptide-based inhibitor of group II caspases, with potent activity against caspase-2 and caspase-3. These caspases are key mediators of apoptotic cell death. In preclinical studies, this compound has demonstrated neuroprotective effects in models of neonatal brain injury, making it a valuable tool for investigating the role of caspase-mediated apoptosis in neurological disorders.[1][2]

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by inhibiting the apoptotic cascade. In models of excitotoxicity, excessive glutamate receptor activation leads to a cascade of events culminating in neuronal cell death. This compound intervenes by blocking the activation of caspase-2, an initiator caspase, and caspase-3, an executioner caspase. This inhibition prevents the cleavage of downstream substrates, such as Bid, and reduces the release of pro-apoptotic factors from the mitochondria, ultimately preserving neuronal integrity.[2]

Caption: Signaling pathway illustrating the neuroprotective mechanism of this compound.

Experimental Protocols

Mouse Model of Excitotoxic Brain Injury

This protocol describes the induction of excitotoxic brain injury in neonatal mice using ibotenate, a glutamate receptor agonist.[3][4][5][6][7]

-

Animals: 5-day-old mouse pups (e.g., C57BL/6).

-

Procedure:

-

Anesthetize the mouse pup using cryoanesthesia (hypothermia).

-

Secure the pup in a stereotaxic apparatus adapted for neonates.

-

Inject ibotenate intracerebrally. The specific coordinates and volume will depend on the target brain region. For example, a unilateral injection into the parenchyma can be performed.

-

Allow the pup to recover on a warming pad before returning to the dam.

-

Administration of this compound

-

Vehicle Preparation: While the exact vehicle used in all published studies is not consistently detailed, a common approach for similar peptide-based inhibitors is to dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with sterile phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection.

-

Dosage: A dose of 1 mg/kg has been shown to be effective.[8]

-

Timing: this compound can be administered either as a pretreatment before the excitotoxic insult or post-insult to evaluate its therapeutic window.[8]

Data Presentation